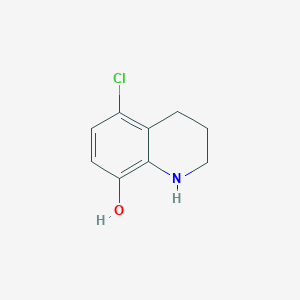

5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

Description

Significance of the Tetrahydroquinoline Scaffold in Chemical Biology Research

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a prominent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.netingentaconnect.comeurekaselect.com Its prevalence has earned it the status of a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Tetrahydroquinoline-based compounds have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.gov In the realm of oncology, the THQ scaffold has been instrumental in the development of agents that act through various mechanisms. ingentaconnect.comeurekaselect.com These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, disruption of DNA fragmentation, and the interruption of cell migration. researchgate.netingentaconnect.comeurekaselect.com The versatility and synthetic accessibility of the THQ nucleus make it an ideal starting point for the design and development of novel therapeutic candidates. tandfonline.com

Research Rationale and Scope for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The rationale for investigating this compound stems from the principle of molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. The research is driven by the hypothesis that combining the anticancer potential of the tetrahydroquinoline scaffold with the well-documented antimicrobial properties of halogenated 8-hydroxyquinolines could yield a compound with a valuable dual-action profile.

The non-reduced analog, 5-chloro-8-hydroxyquinoline (B194070) (also known as Cloxyquin), is a known antituberculosis agent with demonstrated in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govresearchgate.netnih.gov It also exhibits broader antibacterial and antifungal properties. nih.gov The research scope for this compound would therefore involve:

Chemical Synthesis: Developing efficient synthetic pathways to produce the target compound in good yield and purity.

Biological Screening: Evaluating the compound's efficacy against a panel of human cancer cell lines to assess its cytotoxic and anti-proliferative effects.

Antimicrobial Assays: Testing the molecule's activity against a range of bacterial and fungal pathogens, with a particular focus on clinically relevant strains like Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the structure impact its biological activity, which can guide the design of more potent derivatives.

Historical Context of Related Halogenated Quinoline (B57606) Derivatives in Synthetic Chemistry

The history of quinoline chemistry dates back to the 19th century. acs.org Over the decades, the functionalization of the quinoline ring has become a cornerstone of synthetic chemistry, leading to a vast library of derivatives with diverse applications. rsc.org

Halogenated quinolines, in particular, have a rich history in medicinal chemistry. The introduction of halogen atoms can significantly alter a molecule's physicochemical properties, such as its lipophilicity and electronic character, which in turn can enhance its biological activity and metabolic stability. mdpi.com

The synthesis of halogenated 8-hydroxyquinolines has been an area of significant interest. Early methods often involved the direct chlorination of 8-hydroxyquinoline (B1678124), though these reactions could sometimes lead to mixtures of products. google.comgoogle.com More controlled synthetic strategies have since been developed, providing specific isomers like 5-chloro-8-hydroxyquinoline. google.com These compounds have been historically utilized as antiseptics, disinfectants, and preservatives. google.com Their ability to chelate metal ions is also a key feature contributing to their biological activity. The development of halogenated quinolines like chloroquine (B1663885) as antimalarial drugs further cemented the importance of this class of compounds in the history of pharmaceutical development. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXODTOLPHMAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol

Diverse Synthetic Pathways to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol

The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own set of advantages and challenges. These pathways often begin with appropriately substituted benzene (B151609) derivatives and proceed through cyclization and reduction steps.

Cyclization Reactions and Precursor Transformations

The formation of the quinoline (B57606) ring is a fundamental step in the synthesis of its tetrahydro derivatives. This is typically achieved through cyclization reactions involving aniline (B41778) precursors.

4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) are key starting materials for the synthesis of the 5-chloro-8-hydroxyquinoline (B194070) core structure, which can then be reduced to the target tetrahydroquinoline. A common method for this initial cyclization is the Skraup synthesis or related reactions.

In a patented method, 5-chloro-8-hydroxyquinoline is prepared using a combination of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol. google.com This process utilizes methacrylaldehyde as the cyclizing agent in a hydrochloric acid medium. google.com The reaction avoids the use of sulfuric acid and glycerol, which can lead to vigorous reactions and the formation of tar from the self-polymerization of in-situ generated acrolein. google.com Another approach involves the cyclization of 4-chloro-2-aminophenol with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid to yield 5-chloro-8-hydroxyquinoline. chemicalbook.com

The general scheme for the synthesis of 5-chloro-8-hydroxyquinoline from these precursors is as follows:

| Precursor(s) | Reagents | Product |

| 4-Chloro-2-aminophenol and 4-Chloro-2-nitrophenol | Methacrylaldehyde, HCl | 5-chloro-8-hydroxyquinoline hydrochloride |

| 4-Chloro-2-aminophenol | Acrolein diethyl acetal, HCl | 5-chloro-8-hydroxyquinoline |

Reductive cyclization offers a direct route to tetrahydroquinolines from ortho-substituted nitroarenes. This approach combines the reduction of a nitro group to an amine with an intramolecular cyclization in a single conceptual step or a one-pot procedure. A variety of reducing agents can be employed, including catalytic hydrogenation, metal-mediated reductions (e.g., with iron in acidic media), and transfer hydrogenation. nih.govnih.gov

For the synthesis of this compound, a hypothetical reductive cyclization would involve a precursor such as an ortho-nitro-substituted benzene ring with a suitable three-carbon chain. The reduction of the nitro group would generate an in-situ amino group, which would then undergo intramolecular cyclization to form the tetrahydroquinoline ring. The regiochemistry of the starting material is crucial for obtaining the desired 5-chloro-8-hydroxy substitution pattern.

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur under the same reaction conditions without the isolation of intermediates. nih.gov The synthesis of tetrahydroquinolines is well-suited to domino strategies, which often involve a reduction or oxidation step followed by a cyclization. nih.gov

A common domino approach for tetrahydroquinoline synthesis is the reduction of a 2-nitroarylketone or aldehyde, followed by a reductive amination. nih.gov This sequence, often carried out under hydrogenation conditions with a catalyst like 5% Pd/C, involves the initial reduction of the nitro group to an amine, which then reacts intramolecularly with the carbonyl group to form a cyclic imine. Subsequent reduction of the imine yields the tetrahydroquinoline. nih.gov While not specifically documented for this compound, this strategy could be adapted using a precursor with the appropriate chloro and hydroxyl substituents on the aromatic ring.

Catalytic Hydrogenation for Ring Saturation

The most direct method to convert a substituted quinoline to its corresponding tetrahydroquinoline is through catalytic hydrogenation. This process involves the saturation of the pyridine (B92270) ring of the quinoline nucleus. A variety of catalysts and reaction conditions can be employed for this transformation.

For the conversion of 5-chloro-8-hydroxyquinoline to this compound, catalytic hydrogenation would be a key step. Supported metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are commonly used for the hydrogenation of quinolines. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can also influence the reaction's efficiency and selectivity.

A study on the reduction of quinolines to 1,2,3,4-tetrahydroquinolines catalyzed by TiO2-supported gold nanoparticles utilized hydrosilanes and ethanol (B145695) as the reductant system. researchgate.net This method demonstrated stereoselective addition to the quinoline ring. Another approach uses a cobalt-based catalyst for the hydrogenation of N-heteroarenes under relatively low hydrogen pressure. researchgate.net These general methods suggest plausible routes for the hydrogenation of 5-chloro-8-hydroxyquinoline.

| Catalyst | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas, elevated pressure and temperature |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents |

| Raney Nickel | H₂ gas, elevated pressure and temperature |

| Gold Nanoparticles on TiO₂ | Hydrosilane/ethanol, heating |

| Cobalt-based catalysts | H₂ gas, low to moderate pressure |

Regioselective Synthesis Strategies for Quinolines and Tetrahydroquinolines

Regioselectivity is a critical consideration in the synthesis of substituted quinolines and their tetrahydro derivatives to ensure the correct placement of substituents on the bicyclic ring system. In the context of this compound, the synthetic strategy must control the formation of the 5-chloro and 8-hydroxy substitution pattern.

The Skraup-type synthesis, starting from 4-chloro-2-aminophenol, inherently directs the cyclization to form the 5-chloro-8-hydroxyquinoline isomer. The position of the substituents on the initial aniline precursor dictates the final substitution pattern of the quinoline ring.

In domino and reductive cyclization reactions, the regioselectivity is determined by the structure of the starting materials. For instance, in the reductive cyclization of a 2-nitroarylketone, the position of the nitro group and the ketone-containing side chain on the benzene ring will determine the substitution pattern of the resulting tetrahydroquinoline. nih.gov Therefore, careful design of the synthetic precursors is paramount for achieving the desired regiochemistry in the final product.

Multi-Component Reactions in Scaffold Construction

Multi-component reactions (MCRs) have become a highly efficient strategy for assembling complex molecular architectures like the tetrahydroquinoline core from simple precursors in a single step. nih.govrsc.org These reactions offer significant advantages, including high atom economy, reduced waste, and the ability to generate diverse molecular libraries. nih.gov

One of the most prominent MCRs for synthesizing tetrahydroquinolines is the Povarov reaction, an aza-Diels-Alder [4+2] cycloaddition. researchgate.net This reaction typically involves an aniline derivative, an aldehyde, and an activated alkene, often facilitated by an acid catalyst, to construct the six-membered nitrogen-containing ring with high molecular complexity. researchgate.net For the synthesis of substituted 1,2,3,4-tetrahydroquinolines, sequential three-component Povarov reactions have been successfully employed under mechanochemical conditions, which presents a greener alternative to traditional solution-phase synthesis. researchgate.net

Another relevant MCR is the Mannich reaction. This is a three-component condensation involving a compound with an acidic proton (like 8-hydroxyquinoline), an aldehyde (such as formaldehyde), and an amine. nih.gov While often used for derivatization, the principles of the Mannich reaction contribute to the broader understanding of C-C and C-N bond formation in the construction of complex heterocyclic systems. nih.gov

The Skraup synthesis, a classic method for producing quinolines, can also be adapted. For instance, 5-chloro-8-hydroxyquinoline can be prepared from 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerin using the Skraup cyclization method. google.comgoogle.com Subsequent reduction of the quinoline ring would yield the desired tetrahydroquinoline scaffold.

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and achieving desired chemical outcomes.

Analysis of Aromatic Nucleophilic Substitution Mechanisms at C-5 Position

The electronic properties of the 8-hydroxyquinoline (B1678124) ring system are significantly influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing pyridine ring. mdpi.com Theoretical studies on 8-hydroxyquinoline using Density Functional Theory (DFT) show high electron density at carbon atoms C-2 through C-6, indicating susceptibility to electrophilic aromatic substitution. orientjchem.org

However, substitution at the C-5 position, particularly nucleophilic substitution, is more complex. The chlorine atom at C-5 is on a phenolic ring, which is generally electron-rich. Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of 5-chloro-8-hydroxyquinoline, the electronic landscape does not inherently favor a classic SNAr mechanism without activation. Nevertheless, reactions analogous to nucleophilic substitution of hydrogen have been observed in related nitroquinoline systems, suggesting that under specific basic conditions or via transition-metal catalysis, displacement of the C-5 chloro group could be mechanistically feasible. researchgate.net The substituent's electronic nature (σ- and π-electron donating/withdrawing properties) profoundly impacts the reactivity of the entire ring system. nih.gov

Elucidation of Oxidation and Reduction Mechanisms

The conversion of a quinoline precursor to the 1,2,3,4-tetrahydroquinoline (B108954) core is a critical reduction step. This transformation can be achieved through various methods, each with a distinct mechanism.

Catalytic Hydrogenation: This is a common and efficient method involving catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.gov The reaction proceeds via the heterogeneous catalysis mechanism where hydrogen adsorbs onto the metal surface and is then transferred to the quinoline ring, leading to the saturation of the pyridine portion of the molecule. The choice of catalyst can be critical; for instance, 5% Pd/C may favor the formation of a dihydroquinoline intermediate, while 5% Pt/C can promote complete reduction to the tetrahydroquinoline. nih.gov

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as borane-ammonia (H₃N-BH₃) or Hantzsch ester, in the presence of a transition metal catalyst (e.g., RuCl₃ or cobalt complexes). organic-chemistry.org The mechanism involves the transfer of hydrogen from the donor to the quinoline substrate mediated by the metal catalyst.

Chemical Reduction: Reagents like samarium(II) iodide (SmI₂) can reduce quinolin-2(1H)-ones to the corresponding tetrahydroquinolines. This process occurs through a single-electron transfer (SET) mechanism from SmI₂ to the substrate.

Oxidation of the tetrahydroquinoline ring back to a quinoline or dihydroquinoline is also a key transformation. This can occur under certain catalytic conditions or with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Role of Catalysis in Synthetic Efficiency and Selectivity

Catalysis is fundamental to the efficient and selective synthesis of this compound and its analogs. Catalysts not only accelerate reaction rates but also control regioselectivity and stereoselectivity.

In MCRs like the Povarov reaction, Lewis acids or Brønsted acids (e.g., p-TsOH, HCl) are often essential to activate the imine intermediate towards cycloaddition. researchgate.netgoogle.com Metal complexes, such as those involving Cerium(III), have also been employed to catalyze aza-Diels-Alder reactions for tetrahydroquinoline synthesis. researchgate.net

For the crucial reduction step, the choice of catalyst dictates the outcome. As shown in the table below, different catalysts exhibit varying efficiencies and selectivities in the hydrogenation of quinoline systems.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| 5% Pd/C, H₂ (1 atm) | Hydrogenation | Often leads to dihydroquinoline intermediate | nih.gov |

| 5% Pt/C, H₂ (4 atm) | Hydrogenation | Promotes formation of tetrahydroquinoline, high cis-selectivity | nih.gov |

| [Fe(III)(F₂₀TPP)Cl] | Intramolecular C-H Insertion | One-step route to 2-aryl-tetrahydroquinolines | nih.gov |

| Gold (AuNPore) / Organosilane | Transfer Hydrogenation | Highly efficient and regioselective, reusable catalyst | organic-chemistry.org |

| RuCl₃·xH₂O / H₃N-BH₃ | Transfer Hydrogenation | Effective for various N-heteroarenes, good yields | organic-chemistry.org |

| Lipase (B570770) (Candida antarctica) | Kinetic Resolution | Enables synthesis of chiral tetrahydroquinolin-8-ol | mdpi.com |

Furthermore, biocatalysis using enzymes like lipase from Candida antarctica has been instrumental in achieving dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, providing access to enantiomerically pure compounds. mdpi.com

Derivatization and Analog Synthesis of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs.

Strategies for Functional Group Interconversion and Modification

Functional group interconversion (FGI) is a key strategy for derivatization, involving the conversion of one functional group into another. youtube.com The primary functional groups on the target molecule—the secondary amine, the phenolic hydroxyl group, and the aromatic ring—are all amenable to modification.

N-Functionalization: The secondary amine in the tetrahydroquinoline ring can be readily alkylated, acylated, or arylated using standard synthetic protocols. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent can introduce N-alkyl substituents. organic-chemistry.org

O-Functionalization: The phenolic hydroxyl group at C-8 can be converted into ethers or esters. Reaction with ethyl 2-chloroacetate, for example, can be a starting point for more complex side chains. mdpi.com

Aromatic Ring Substitution: The aromatic portion of the molecule can undergo further electrophilic substitution. The Betti reaction, a multicomponent condensation related to the Mannich reaction, has been used to introduce aminobenzyl substituents at the C-7 position of 5-chloro-8-hydroxyquinoline. rsc.org This demonstrates the nucleophilic character of the C-7 position, activated by the adjacent hydroxyl group.

The table below summarizes some derivatization strategies applied to the related 5-chloro-8-hydroxyquinoline scaffold, which can be adapted for the tetrahydroquinoline analog.

| Reaction Type | Reagents | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| Betti Reaction | Benzamide, 3-Bromobenzaldehyde | C-7 | (Benzamido(3-bromophenyl)methyl) derivative | rsc.org |

| Mannich-type Reaction | 3-Methyl-2-thiophenecarboxaldehyde, Pyrrolidine | C-7 | ((3-Methylthiophen-2-yl)(pyrrolidin-1-yl)methyl) derivative | rsc.org |

| Esterification/Amidation | Ethyl 2-chloroacetate, then Hydrazine hydrate | O-8 | 8-(2-Hydrazinyl-2-oxoethoxy) derivative | mdpi.com |

| Amide Coupling | Substituted Benzoyl Chlorides (on N-protected precursor) | N-1 (of related structures) | N-Benzoyl derivatives | mdpi.com |

These strategies highlight the versatility of the this compound scaffold for creating diverse chemical entities through targeted functional group modifications.

Hartwig-Buchwald Amination for C-N Bond Formation

The Hartwig-Buchwald amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. nih.gov This reaction typically involves the coupling of an amine with an aryl halide or triflate. nih.govrsc.org In the context of this compound, the chloro-substituent on the aromatic ring serves as a potential handle for such transformations.

The general mechanism proceeds via a catalytic cycle involving a Pd(0) species. The cycle includes oxidative addition of the palladium catalyst to the aryl chloride, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. rsc.orgsci-rad.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and broad substrate scope. nih.govsci-rad.com For the amination of aryl chlorides, sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the challenging oxidative addition step. nih.gov

A representative Hartwig-Buchwald amination reaction is outlined in the table below, showcasing typical components used for coupling an aryl chloride with an amine. While a specific application starting from this compound is not detailed in the provided sources, the conditions are illustrative of how its chloro-group could be functionalized.

| Component | Example Reagent/Catalyst | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic coupling partner |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | Nucleophilic coupling partner |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst source |

| Ligand | XPhos, SPhos, or other biaryl phosphines | Stabilizes Pd and facilitates catalytic cycle |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Reaction medium |

Preparation of Substituted Derivatives and Analogues for Structural Diversification

The structural framework of this compound allows for diversification at several positions. The secondary amine at the 1-position and the hydroxyl group at the 8-position are common sites for modification, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

N-Substitution: The secondary amine can be readily alkylated or acylated under standard conditions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing diverse alkyl groups at the N-1 position.

O-Substitution: The phenolic hydroxyl group can be converted into ethers or esters. For instance, O-alkylation using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) can yield various ether derivatives.

C-Substitution: The aromatic ring can be further functionalized. For example, electrophilic aromatic substitution reactions can introduce additional substituents, although the existing groups will direct the position of the incoming electrophile. The Betti reaction, a multicomponent condensation of a phenol (B47542), an aldehyde, and an amine, has been used with the related 5-chloro-8-hydroxyquinoline to synthesize complex derivatives, suggesting a potential route for diversification. rsc.org

The following table summarizes potential derivatization reactions for structural diversification.

| Reaction Type | Target Site | Typical Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | N-1 Amine | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl derivative |

| N-Acylation | N-1 Amine | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl derivative |

| O-Alkylation (Williamson Ether Synthesis) | C-8 Hydroxyl | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl ether derivative |

| O-Acylation (Esterification) | C-8 Hydroxyl | Acyl chloride or Anhydride, Base (e.g., Pyridine) | O-Acyl ester derivative |

Stereochemical Considerations in Synthetic Transformations

The 1,2,3,4-tetrahydroquinoline core can possess chirality, particularly when substituted at the C-2 or C-4 positions. Synthetic transformations that introduce a new stereocenter or modify existing ones require careful consideration of stereochemistry.

The synthesis of tetrahydroquinolines often proceeds through the reduction of a quinoline or a dihydroquinoline (imine) intermediate. nih.gov If the precursor is prochiral, the reduction step can be controlled to favor one enantiomer or diastereomer over another.

Diastereoselective Synthesis: When a chiral center is already present in the molecule, reactions at other positions can be influenced by this existing stereochemistry, leading to a diastereomeric excess of one product. For example, the reduction of an imine intermediate in a substituted tetrahydroquinoline precursor can be highly diastereoselective, with the hydride agent preferentially attacking from the less sterically hindered face. nih.gov Highly diastereoselective syntheses of 4-aryl-substituted tetrahydroquinolines have been achieved via [4+2] annulation reactions, yielding diastereomeric ratios greater than 20:1. nih.govfrontiersin.org

Enantioselective Synthesis: To produce an enantiomerically enriched product from an achiral starting material, a chiral catalyst or reagent is necessary. Asymmetric hydrogenation using a chiral metal catalyst or transfer hydrogenation with a chiral Brønsted acid are established methods for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org Biocatalytic methods, such as asymmetric hydroxylation using microorganisms, can also introduce chirality with high enantioselectivity (>99% ee) into the tetrahydroquinoline scaffold. rsc.org

If a racemic mixture is synthesized, chiral resolution can be achieved by separation techniques such as chromatography on a chiral stationary phase. whiterose.ac.uk

Optimization of Synthetic Yields and Purity in Research Scale

Optimizing the synthesis of a target compound on a research scale involves systematically varying reaction parameters to maximize yield and purity while minimizing side products and reaction time. The synthesis of substituted tetrahydroquinolines can be influenced by several factors. sci-rad.com

Key Optimization Parameters:

Catalyst and Ligand: For metal-catalyzed reactions like the Hartwig-Buchwald amination or hydrogenation, screening different metal catalysts (e.g., Pd, Rh, Au) and ligands is crucial. The electronic and steric properties of the ligand can dramatically affect reaction efficiency and selectivity. organic-chemistry.org

Solvent: The choice of solvent can influence reaction rates and, in some cases, the reaction pathway. For instance, in Povarov reactions to form tetrahydroquinolines, solvents like ethanol or diethyl ether can be optimal depending on the catalyst used. sci-rad.com

Base: The strength and nature of the base are critical in many reactions. In a [4+2] annulation for tetrahydroquinoline synthesis, organic bases like DBU were found to be more effective than inorganic bases such as Cs₂CO₃ or Na₂CO₃. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Initial trials are typically run at room temperature or a standard reflux temperature, and then adjusted to find the optimal balance between reaction rate and prevention of side-product formation. Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govfrontiersin.org

Purification: After the reaction is complete, purification is essential to isolate the desired product with high purity. Common laboratory-scale purification techniques include:

Flash Column Chromatography: This is the most common method for purifying organic compounds, separating the product from unreacted starting materials and byproducts based on polarity. frontiersin.org

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Acid-Base Extraction: The basic nitrogen atom and the acidic phenol in this compound allow for purification by extraction into aqueous acid and subsequent neutralization to recover the purified compound. guidechem.com

The table below outlines a general approach to optimizing a synthetic step.

| Parameter | Variables to Screen | Monitoring Technique | Goal |

|---|---|---|---|

| Catalyst/Reagent | Different catalysts, ligands, bases, or reducing agents | TLC, LC-MS, NMR | Maximize conversion and selectivity |

| Solvent | Polar aprotic (e.g., DCM), polar protic (e.g., EtOH), nonpolar (e.g., Toluene) | TLC, LC-MS | Improve solubility and reaction rate |

| Temperature | -78°C to reflux temperature | TLC, LC-MS | Find optimal rate vs. side-product balance |

| Concentration | Varying molarity of reactants | LC-MS, Yield | Optimize for bimolecular vs. unimolecular steps |

| Purification | Solvent system for chromatography/recrystallization | TLC, NMR, HPLC | Achieve >95% purity |

Theoretical and Computational Investigations of 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol

Quantum Chemical Analyses (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. The following analyses are based on calculations performed on the model compound 5-chloro-8-hydroxyquinoline (B194070) (5Cl8HQ).

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. sci-hub.se The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO), which acts as an electron donor, and the Lowest Unoccupied Molecular Orbital (LUMO), which acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. sci-hub.se

A molecule with a small energy gap is considered more reactive and less kinetically stable because it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se For 5Cl8HQ, DFT calculations have determined the energies of these orbitals. The HOMO is primarily localized over the entire molecule, while the LUMO shows a similar distribution, indicating potential for intramolecular charge transfer. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 5-chloro-8-hydroxyquinoline

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.11 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.57 |

Data derived from DFT calculations.

The relatively large energy gap of 4.57 eV suggests that 5-chloro-8-hydroxyquinoline is a kinetically stable molecule with moderate chemical reactivity. sci-hub.se

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. sci-hub.seresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green areas represent neutral potential. sci-hub.se

In studies of 5-chloro-8-hydroxyquinoline and its derivatives, the MEP surface reveals distinct regions of charge concentration. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): The most negative potential is localized on the oxygen atom of the hydroxyl group and around the nitrogen atom of the quinoline (B57606) ring. These sites are the most susceptible to electrophilic attack. sci-hub.seresearchgate.net

Positive Regions (Blue): The most positive potential is found around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction and hydrogen bonding. sci-hub.seresearchgate.net

This analysis clearly identifies the reactive centers of the molecule, with the oxygen and nitrogen atoms serving as primary sites for interaction with electrophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular delocalization of electron density, which is crucial for molecular stability. uns.ac.rs This method investigates interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). wisc.edu A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. wisc.edu

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 5-chloro-8-hydroxyquinoline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C2-C3) | 26.34 | Lone Pair → π* |

| LP (1) N7 | π* (C8-C9) | 22.81 | Lone Pair → π* |

| LP (2) O10 | π* (C8-C9) | 18.52 | Lone Pair → π* |

| π (C4-C5) | π* (C2-C3) | 16.98 | π → π* |

| π (C2-C3) | π* (C4-C5) | 15.21 | π → π* |

E(2) estimates the stabilization energy from hyperconjugative interactions. Data derived from DFT/NBO calculations. researchgate.net

These charge transfer events, particularly from the nitrogen lone pair to the adjacent π* orbitals, signify substantial electron delocalization and are key contributors to the stability of the quinoline ring system. researchgate.netuns.ac.rs

To provide a more quantitative prediction of local reactivity, DFT-based descriptors such as Fukui functions and Average Local Ionization Energy (ALIE) are employed. researchgate.net

Fukui functions identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov These functions measure the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

ALIE maps the energy required to remove an electron from any point on the molecular surface. Regions with low ALIE values (often shown in red/yellow) are the most energetically favorable sites for electrophilic attack.

Studies on 5-chloro-8-hydroxyquinoline have used these descriptors to pinpoint its local reactivity. The analysis of ALIE and Fukui functions confirms the insights from MEP analysis, identifying the regions around the heteroatoms (N and O) as the most reactive sites for electrophilic interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

Unlike the planar aromatic model used above, the target molecule 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol contains a saturated, non-planar heterocyclic ring. This structural feature allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies.

Detailed conformational studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) molecule provide a strong basis for understanding the likely behavior of its derivatives. nih.gov High-level quantum chemistry calculations on THQ have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers (mirror images). nih.gov

The energy barrier separating these non-equivalent conformers is calculated to be very low (approximately 104 cm⁻¹). nih.gov This low barrier suggests that at room temperature, the molecule can easily interconvert between its stable forms. nih.gov In experimental conditions involving cooling, such as in supersonic jet expansions, the less stable conformers would efficiently relax into the lowest energy conformation. nih.gov The most stable conformer of THQ adopts a twisted-half-chair structure for the saturated ring. A similar conformational landscape, with a flexible ring structure capable of adopting multiple low-energy shapes, is predicted for this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the time-dependent behavior of molecular systems, offering critical insights into conformational stability and the influence of the surrounding environment. mdpi.comdoi.org For a molecule like this compound, which contains a flexible, non-aromatic heterocyclic ring, MD simulations are essential for exploring its conformational landscape. The saturated portion of the ring can adopt various conformations, such as twist-boat and chair forms, and the energetic barriers between these states can be quantified. nih.gov

While specific MD simulation data for this compound is not prominently featured in the available literature, the established methodologies are routinely applied to similar heterocyclic systems to understand their dynamic behavior. nih.govnih.gov Such studies are crucial for predicting how the molecule will behave in a biological context, complementing static computational methods like molecular docking.

Advanced Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov The process involves sampling numerous possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them based on predicted binding affinity. nih.gov

Although specific docking studies for this compound were not identified, extensive research on its parent aromatic analogs, 8-hydroxyquinoline (B1678124) derivatives, provides valuable predictive insights. research-nexus.netbohrium.com These studies demonstrate that 8-hydroxyquinolines can bind to various protein targets, often through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.org For instance, docking studies of novel 8-hydroxyquinoline derivatives with targets like fungal lanosterol (B1674476) 14-α-demethylase have shown high binding energies, indicating strong and stable interactions within the enzyme's active site. acs.org

The data from these analogous compounds suggest that the 8-hydroxyl group and the quinoline nitrogen are key pharmacophoric features, frequently participating in hydrogen bonding with amino acid residues in the protein's active site. nih.gov The chloro-substituent at the 5-position can further modulate these interactions and contribute to binding affinity.

Table 1: Representative Docking Data for 8-Hydroxyquinoline Analogs

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,2,3-Triazole of 8-Hydroxyquinoline | Lanosterol 14-α-demethylase (1EA1) | -9.7 | Not specified |

| Thiazole-Isatin-Triazole Hybrids | E. coli DNA Gyrase (1KZN) | -10.3 | Not specified |

| Thiazole-Isatin-Triazole Hybrids | C. albicans Sterol 14α-demethylase (5TZ1) | -12.6 | Not specified |

| Substituted Quinoline Derivatives | Respiratory Syncytial Virus G protein (6BLH) | -8.09 | Phe126, Ile124 |

Note: This table presents data for various heterocyclic compounds that serve as analogs to illustrate typical binding energies and interactions. Data derived from studies on related but distinct molecular series. doi.orgacs.orgresearchgate.net

Electronic Structure and Reactive Properties

Non-Linear Optical (NLO) Behavior Prediction

Non-linear optical (NLO) materials have applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and significant charge asymmetry, are promising candidates for NLO materials. nih.govnih.gov The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β, γ). Computational quantum chemistry, especially Density Functional Theory (DFT), is a key tool for predicting these properties. frontiersin.org

The prediction of NLO behavior in molecules like this compound involves calculating these tensors. A large dipole moment and a small HOMO-LUMO energy gap are often indicative of a significant NLO response. nih.gov The structure of 8-hydroxyquinoline derivatives, featuring an electron-donating hydroxyl group and an electron-withdrawing quinoline ring system, provides the necessary charge asymmetry. nih.gov While the saturation of the pyridine (B92270) ring in the tetrahydroquinoline derivative interrupts the full π-conjugation, the aromatic portion of the molecule can still contribute to NLO properties.

Computational studies on related halogenated dihydroquinolinones and other quinoline derivatives have confirmed that these scaffolds can exhibit promising NLO properties, with the third-order nonlinear susceptibility (χ⁽³⁾) being sensitive to substituent effects and the molecular environment. rsc.org Although specific calculations for this compound are not available, theoretical frameworks suggest that its electronic structure warrants investigation for potential NLO activity. pec.ac.inresearchgate.net

Assessment of Electron-Withdrawing and Steric Effects of Substituents

The chemical behavior of this compound is governed by the interplay of electronic and steric effects from its substituents and structural components.

Electronic Effects: The aromatic ring is substituted with a chloro group at position 5 and a hydroxyl group at position 8.

-OH Group: The hydroxyl group is a strong activating, electron-donating group due to the resonance effect of its lone pairs, directing electrophilic substitution primarily to the ortho and para positions.

The combined electronic influence of the strongly activating -OH group and the deactivating -Cl group makes the aromatic ring highly electron-rich and susceptible to electrophilic attack, with the precise location of substitution determined by the balance of these directing effects. researchgate.net

Steric Effects: The 1,2,3,4-tetrahydro- portion of the molecule imparts significant conformational flexibility. Unlike a planar quinoline ring, the saturated ring is puckered, leading to axial and equatorial positions for its hydrogen atoms. youtube.comsapub.org This non-planar structure creates steric hindrance that can influence its interaction with other molecules and its reactivity. The stability of different conformations (e.g., chair vs. boat) is a key consideration, with the molecule favoring conformations that minimize unfavorable steric interactions, such as 1,3-diaxial interactions. openstax.org

Table 2: Summary of Substituent Effects

| Substituent/Feature | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Influence |

|---|---|---|---|---|---|

| Hydroxyl (-OH) | 8 | Weakly Withdrawing | Strongly Donating | Activating, ortho-, para-directing | Moderate |

| Chloro (-Cl) | 5 | Strongly Withdrawing | Weakly Donating | Deactivating, ortho-, para-directing | Moderate |

| Tetrahydro-ring | 1,2,3,4 | N/A | N/A | N/A | High (non-planar, flexible) |

Theoretical Mechanistic Studies of Reaction Pathways

Theoretical studies can elucidate the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. smu.edu For this compound, several reaction pathways could be investigated computationally.

One major pathway is electrophilic aromatic substitution on the electron-rich phenolic ring. DFT calculations, similar to those performed on the parent 8-hydroxyquinoline, could be used to predict the most likely site of substitution (positions 6 or 7). orientjchem.org Such studies would involve modeling the energies of the sigma-complex intermediates for attack at each possible position. The directing effects of the -OH and -Cl groups would predict that substitution is most favored at position 7, which is ortho to the strongly activating hydroxyl group and avoids steric hindrance from the tetrahydro-ring.

Another set of reactions involves the secondary amine in the saturated ring. This amine can act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, or N-arylation (e.g., Buchwald-Hartwig amination). researchgate.net Theoretical studies could model the transition states for these reactions to understand their feasibility and kinetics.

Finally, the oxidation of the tetrahydroquinoline ring to form the corresponding aromatic quinoline is a common transformation. nih.gov Computational analysis could explore the mechanism of this dehydrogenation reaction with various oxidizing agents, providing insight into the reaction pathway and helping to optimize reaction conditions. researchgate.net

Mechanistic Biological Activity Studies of 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol

In Vitro Biological Profiling and Mechanistic Elucidation

Enzyme Inhibition Studies

While specific enzyme inhibition data for 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is limited, studies on related quinoline (B57606) compounds provide insights into its potential enzymatic targets.

USP7: There is currently no direct evidence from the reviewed literature to suggest that this compound is an inhibitor of Ubiquitin-specific-processing protease 7 (USP7).

VEGFR2: Quinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov While specific IC50 values for this compound are not available, related compounds have shown inhibitory activity. For instance, some 3-aryl-quinoline derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the nanomolar range. mdpi.com

p38 MAP kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of inflammatory responses. While direct inhibition studies on this compound are not documented in the available literature, the broader class of quinoline-based compounds has been explored for their anti-inflammatory properties, suggesting a potential for interaction with this pathway. nih.gov

ATP synthetase: No specific studies detailing the inhibitory effects of this compound on ATP synthetase were found.

Carbonic Anhydrase: Similarly, there is no available data on the inhibition of carbonic anhydrase by this compound.

Identification and Validation of Molecular Targets

Mechanistic Differences in Target Engagement Compared to Related Compounds

The mechanism of action for this compound can be inferred by comparing its structural features to those of related quinoline and tetrahydroquinoline derivatives. The core structure, an 8-hydroxyquinoline (B1678124), is known for its metal-chelating properties. researchgate.netnih.gov Compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) exert their biological effects by chelating and redistributing metal ions such as copper and zinc, which can influence processes like amyloid plaque formation in neurodegenerative diseases. nih.govnih.gov The ability of 8-hydroxyquinoline derivatives to chelate metals is a primary mechanism driving their antimicrobial and anticancer activities. researchgate.netnih.gov

Unlike its aromatic analogue, cloxyquin (5-chloroquinolin-8-ol), this compound possesses a saturated pyridine (B92270) ring. This structural modification reduces the planarity of the molecule, which can alter its interaction with flat aromatic biomolecules, such as DNA base pairs. While some quinoline derivatives function by intercalating DNA, the non-planar nature of the tetrahydroquinoline ring may lead to a different primary target or a modified binding interaction. redalyc.org

The presence of the chlorine atom at the 5-position and the hydroxyl group at the 8-position are critical for its activity. Halogenation can enhance the lipophilicity and, consequently, the cell membrane permeability of the compound. nih.gov The 8-hydroxyl group is essential for the metal-chelating activity, a key feature of this class of compounds. nih.gov The distinction in target engagement between this compound and other related compounds likely stems from the interplay between the saturated ring's conformational flexibility and the electronic properties conferred by the chloro and hydroxyl substituents.

Mechanistic Pharmacological Insights in Preclinical Models

Preclinical evaluations, both in vitro and in silico, are crucial for understanding the pharmacological potential of a compound.

In Vitro Metabolic Stability Research

The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. scilit.com In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. nih.gov In these assays, the test compound is incubated with the liver fractions, and the rate of its disappearance over time is measured.

For this compound, while specific experimental data is not publicly available, a typical metabolic stability assessment would yield data on its intrinsic clearance (CLint) and half-life (t½). These parameters indicate how rapidly the compound is metabolized. A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance.

Below is an illustrative data table representing potential outcomes from such a study in human liver microsomes (HLM).

| Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Half-Life (t½, min) | 45 | Moderate Stability |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | Low to Moderate Clearance |

| Incubation Time (min) | 0, 5, 15, 30, 60 | - |

| Test Compound Concentration (µM) | 1 | - |

Computational Prediction of ADMET-related Properties (Absorption, Distribution, Metabolism, Excretion)

In silico models are valuable tools for predicting the ADMET properties of drug candidates in the early stages of development. redalyc.org These predictions help in identifying potential liabilities and guiding the optimization of the compound's structure. For this compound, a computational analysis would assess various physicochemical and pharmacokinetic parameters.

Studies on other tetrahydroquinoline derivatives have shown that these computational models can effectively predict properties like lipophilicity (log P), aqueous solubility, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 enzymes. redalyc.orgunesp.br

The predicted ADMET profile for this compound, based on computational models and data from structurally related compounds, is summarized in the interactive table below.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 197.65 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.5 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Adequate for absorption |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibition | Potential Inhibitor | Possible drug-drug interactions |

| Hepatotoxicity | Low Probability | Favorable safety profile |

Structure Activity Relationship Sar Studies of 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol and Its Analogues

Design Principles for Structural Modifications

Rational Design of Analogues based on Core Scaffold

The rational design of analogues of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol often begins with the synthesis of hybrid molecules that combine the core scaffold with other pharmacologically relevant moieties. For instance, considering the known biological relevance and chelating properties of the hydroxyquinoline skeleton, a common strategy is to introduce features that can enhance these properties or introduce new ones. nih.gov

One approach involves the transformation of a bifunctional glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline (B194070) to create hybrids with amino acid and amine features. nih.gov This strategy aims to explore the impact of introducing charged groups and functionalities capable of forming additional interactions with biological targets. The stabilization of precursors and the formation of amides can be achieved through intermediates like partially aromatic ortho-quinone methides, which can be tested with different cyclic imines in [4+2] cycloaddition reactions. nih.gov

Another rational design approach is to create hybrids with known bioactive molecules. For example, the synthesis of a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid via the Mannich reaction has been reported. mdpi.com This approach leverages the known antibacterial properties of ciprofloxacin (B1669076) and combines them with the 5-chloro-8-hydroxyquinoline scaffold to potentially create a synergistic effect or a novel spectrum of activity. mdpi.com

Impact of Halogenation and Hydroxylation on Biological Activity

The presence and position of halogen and hydroxyl groups on the quinoline (B57606) and tetrahydroquinoline scaffold are critical determinants of biological activity. The 5-chloro and 8-hydroxyl groups of the parent compound are key features that significantly influence its electronic properties, lipophilicity, and potential for hydrogen bonding and metal chelation.

Halogenation, in particular, can have a profound impact on a molecule's physicochemical properties and its interaction with biological targets. The introduction of a chlorine atom at the C5 position of the 8-hydroxyquinoline (B1678124) scaffold is known to modulate its biological activity. For instance, studies on various 8-hydroxyquinoline derivatives have shown that halogenation can enhance antimicrobial and other biological activities.

The hydroxyl group at the C8 position is crucial for the metal-chelating properties of this class of compounds, a feature that is often linked to their biological activity. The interplay between the C5-chloro and C8-hydroxyl groups can influence the acidity of the hydroxyl proton and the coordination chemistry of the molecule, thereby affecting its ability to interact with metalloenzymes or disrupt metal homeostasis in pathological conditions.

Correlation of Structural Features with Biological Response

A central aspect of SAR studies is to establish a clear correlation between the structural features of the analogues and their observed biological responses. This involves a systematic exploration of substituent effects and, where possible, the development of quantitative models to predict activity.

Exploration of Substituent Effects on Target Interaction and Activity

The biological activity of this compound analogues can be finely tuned by the introduction of various substituents at different positions of the tetrahydroquinoline ring system. The nature, size, and electronic properties of these substituents can significantly affect the molecule's interaction with its biological target.

For example, in a series of 8-hydroxyquinoline derivatives, the introduction of an o-chloro substitution on a phenyl ring appended to the core structure was found to be the most potent in terms of anticancer activity against the A-549 cell line. nih.gov This highlights the importance of the spatial arrangement and electronic nature of substituents. Furthermore, studies have indicated that antiviral activity can be linearly increased with rising lipophilicity and is positively influenced by augmenting the electron-withdrawing properties of substituents on an anilide ring attached to the 8-hydroxyquinoline scaffold. nih.gov

The table below illustrates the effect of different substituents on the anticancer activity of some 8-hydroxyquinoline derivatives.

| Compound ID | R Group on Appended Phenyl Ring | IC50 (µM) against A-549 cells |

| 1 | H | >100 |

| 2 | o-Chloro | 5.6 |

| 3 | m-Chloro | 12.3 |

| 4 | p-Chloro | 8.9 |

Data synthesized from narrative descriptions in cited sources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their biological activity. mdpi.com

In a typical QSAR study of tetrahydroquinoline derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is used. mdpi.com The 3D structures of these molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. mdpi.com

Such models can provide valuable insights into the SAR of the compounds and can be used to predict the activity of newly designed analogues. For instance, a QSAR study on a series of tetrahydroquinoline-derivative inhibitors of a specific enzyme yielded models with good statistical and predictive properties (e.g., q² > 0.5 and R²pred > 0.6). mdpi.com The contour maps generated from these models can guide the design of new compounds with improved potency by indicating regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. mdpi.com

Ligand Design and Optimization Strategies

The insights gained from SAR and QSAR studies are instrumental in the design and optimization of new ligands based on the this compound scaffold. The goal of ligand design is to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

One common optimization strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. u-tokyo.ac.jp For example, a chloro group could be replaced by other halogens (bromo) or pseudo-halides to fine-tune the electronic and steric properties of the molecule. Similarly, the hydroxyl group could be replaced by a thiol or an amino group to explore changes in hydrogen bonding capacity and acidity. u-tokyo.ac.jp

Another strategy involves scaffold hopping, where the core tetrahydroquinoline structure is replaced by a different chemical scaffold that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved drug-like properties.

Furthermore, computational methods such as molecular docking can be used to simulate the binding of designed ligands to the active site of a biological target. nih.gov This allows for the visualization of key interactions and can guide the optimization of the ligand's structure to enhance its binding affinity. The iterative process of design, synthesis, and biological evaluation, guided by SAR and computational modeling, is a powerful approach for the development of new therapeutic agents based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. These approaches are central to navigating complex patent landscapes and overcoming challenges related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Scaffold Hopping: This strategy involves replacing the central molecular core of a compound with a structurally different one, while preserving the essential spatial arrangement of functional groups responsible for biological activity. In the context of the tetrahydroquinoline (THQ) framework, a common scaffold hop involves the modification or replacement of the bicyclic system itself. For instance, research on mTOR inhibitors has demonstrated the systematic replacement of scaffolds like quinoline, quinazoline, and 2,3-dihydrobenzofuran (B1216630) with the tetrahydroquinoline core. mdpi.com This particular hop was driven by the ability of the THQ scaffold to maintain similar electronic and spatial characteristics to the original scaffolds while offering improved metabolic stability and reducing off-target effects. mdpi.com This highlights a key advantage of the saturated heterocyclic ring in the THQ structure compared to its aromatic quinoline counterpart, which can be more susceptible to oxidative metabolism.

Bioisosteric Replacement: This technique focuses on substituting a functional group within a lead compound with another group that has similar physical and chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. For this compound, key opportunities for bioisosteric replacement exist at the 5-position (chloro group) and the 8-position (hydroxyl group).

8-Hydroxyl Group: The phenolic hydroxyl group is a common site for metabolic conjugation (glucuronidation), which can lead to rapid clearance and poor oral bioavailability. nih.gov Bioisosteric replacement of this group is a widely used strategy to mitigate these issues. A variety of phenol (B47542) isosteres can be considered, each offering different electronic properties, lipophilicity, and metabolic stability. u-tokyo.ac.jp For example, a quinolinone scaffold has been successfully used as a bioisosteric replacement for a phenol group in the development of NMDA GluN2B selective antagonists. nih.govresearchgate.net Other potential replacements include benzimidazolones, benzoxazolones, and indoles. nih.gov

5-Chloro Group: The chlorine atom at the 5-position influences the compound's lipophilicity and electronic properties. It can be replaced with other halogens (e.g., Fluorine, Bromine) or other bioisosteres like a trifluoromethyl (CF₃) group or a cyano (CN) group to fine-tune these properties. cambridgemedchemconsulting.com Fluorine, for instance, is often used to block metabolic oxidation at a specific position, while a CF₃ group can significantly increase lipophilicity.

The following table illustrates potential bioisosteric replacements for the key functional groups of this compound.

| Original Functional Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| -OH (Hydroxyl) | 8 | Quinolinone, Benzimidazolone, Indole, -NH₂, -SH | Improve metabolic stability, alter hydrogen bonding capacity, modulate pKa. |

| -Cl (Chloro) | 5 | -F, -Br, -CF₃, -CN, -CH₃ | Modulate lipophilicity, alter electronic properties, block metabolism. |

Lead Compound Optimization for Enhanced Mechanistic Potency

Lead optimization is an iterative process where a promising lead compound, such as one based on the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, is systematically modified to enhance its desired characteristics, including potency, selectivity, and pharmacokinetic profile. upmbiomedicals.com This process relies heavily on the insights gained from SAR studies.

A notable example of lead optimization involves a series of 1,2,3,4-tetrahydroquinoline-based inhibitors of neuronal nitric oxide synthase (nNOS), a therapeutic target for neurological disorders. acs.orgnih.gov The initial lead compound in the series, while potent, suffered from low oral bioavailability (18%) and off-target activity, specifically moderate inhibition of the hERG potassium channel (IC₅₀ = 4.7 μM), which is associated with cardiac risk. nih.gov

The optimization strategy focused on modifying the substituent at the 1-position (the nitrogen atom) of the tetrahydroquinoline scaffold. A focused library of analogues with various alkylamino groups at this position was synthesized and evaluated. nih.gov The goal was to identify a compound that retained high potency for nNOS while improving oral bioavailability and eliminating hERG channel inhibition.

This systematic approach led to the identification of an optimized compound, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, which demonstrated significant improvements across the board. nih.gov It exhibited high potency and selectivity for nNOS, coupled with a much-improved oral bioavailability of 60% and no significant hERG inhibition (IC₅₀ > 30 μM). nih.gov This successful optimization underscores the value of iterative chemical modification guided by a clear set of therapeutic objectives.

The table below summarizes the optimization of the tetrahydroquinoline-based nNOS inhibitor lead compound.

| Compound | Modification at 1-Position | nNOS Potency (Ki, nM) | hERG Inhibition (IC₅₀, µM) | Oral Bioavailability (%) |

| Lead Compound (1) | Specific alkylamino group | Potent | 4.7 | 18 |

| Optimized Compound (47) | N-(2-(methylamino)ethyl) | Potent | > 30 | 60 |

In-Depth Analysis of this compound Hindered by Lack of Publicly Available Data

An extensive review of scientific literature and chemical databases has revealed a significant scarcity of publicly available analytical data for the chemical compound this compound. Despite its availability from commercial suppliers, detailed experimental findings essential for a thorough scientific article, as per the requested outline, are not accessible in published papers, patents, or public spectral databases. This data gap prevents a detailed discussion on the spectroscopic and chromatographic characterization of this specific molecule.

While the compound, identified by its CAS Number 54810-34-3, is listed in chemical catalogs, the associated analytical information—typically found in Certificates of Analysis—is proprietary and not publicly disseminated. Research articles and spectral data are widely available for the related aromatic compound, 5-chloro-8-hydroxyquinoline, but this information is not transferable to its tetrahydroquinoline derivative due to significant structural and electronic differences.

The absence of specific data for this compound makes it impossible to provide the detailed research findings and data tables requested for the following sections:

Advanced Analytical Techniques in Chemical Research of 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic studies for the compound 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol were found. Consequently, detailed research findings, crystal structure data, and data tables concerning its absolute stereochemistry and conformation derived from this technique are not available in the public domain.

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would be the primary method to unambiguously establish the absolute stereochemistry and preferred solid-state conformation of this compound. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry, including the pucker of the tetrahydroquinoline ring and the spatial relationship between the chloro and hydroxyl substituents. However, as no single-crystal X-ray diffraction studies have been published for this specific compound, this information remains undetermined.

Future Research Directions and Interdisciplinary Perspectives for 5 Chloro 1,2,3,4 Tetrahydroquinolin 8 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of tetrahydroquinoline derivatives is an active area of research, with a growing emphasis on green and sustainable chemistry. rsc.orgnih.govresearchgate.net Future exploration for synthesizing 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol could focus on moving beyond traditional methods toward more atom-economical and environmentally benign processes.

Novel synthetic strategies could include:

Catalytic Hydrogenation: A primary route involves the reduction of the corresponding quinoline (B57606), 5-chloro-8-hydroxyquinoline (B194070). Research into mild catalytic hydrogenation would be a key focus. One study has already demonstrated that prolonged reduction times of related 8-hydroxyquinoline (B1678124) derivatives can yield the 1,2,3,4-tetrahydro-8-hydroxyquinoline structure. researchgate.net

Domino Reactions: These multi-step sequences, where subsequent reactions occur without the need to isolate intermediates, offer high efficiency and reduce waste. nih.gov Designing a domino reaction starting from simple precursors like 2-aminophenols could provide a direct and elegant route to the target molecule.

Borrowing Hydrogen Methodology: This atom-efficient process uses alcohols as alkylating agents, with water as the only byproduct. A manganese PN3 pincer catalyst has been successfully used for the synthesis of other 1,2,3,4-tetrahydroquinolines, presenting a viable sustainable pathway. nih.gov

Electrochemical Synthesis: Electrochemical methods can offer mild reaction conditions and high selectivity. The electrochemical hydrocyanomethylation or hydrogenation of quinoline skeletons provides a precedent for using electricity as a clean reagent for modifying the quinoline core. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Key Advantages | Potential Challenges | Sustainability Aspect |

|---|---|---|---|

| Catalytic Hydrogenation of 5-chloro-8-hydroxyquinoline | Direct reduction of a common precursor. | Requires specific catalysts and control of reaction conditions to avoid over-reduction. | High atom economy. |

| Domino Reactions | High efficiency, single operation, reduced waste. nih.gov | Complex reaction design and optimization. | Prime examples of green chemistry. nih.gov |

| Borrowing Hydrogen Methodology | Atom-efficient, water as the only byproduct. nih.gov | Requires specific metal catalysts. | Utilizes renewable starting materials. nih.gov |

| Electrochemical Synthesis | Mild conditions, high efficiency, good functional group tolerance. rsc.org | Substrate scope limitations may apply. | Uses electricity as a clean reagent. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental efforts. mdpi.commdpi.com Advanced computational studies can provide significant insights into its physicochemical properties, potential biological targets, and interaction dynamics.

Future computational research could involve:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. nih.govmdpi.com This foundational analysis helps in understanding its reactivity and potential interaction sites.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. nih.govekb.egekb.eg By screening this compound against libraries of biological targets (e.g., kinases, proteases), potential mechanisms of action can be hypothesized. For instance, docking studies on similar tetrahydroquinoline scaffolds have been used to target the G protein-coupled estrogen receptor (GPER) and mTOR. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. ekb.eg This early-stage assessment is crucial for evaluating its drug-like potential and identifying potential liabilities.

Table 2: Applications of Computational Methods

| Computational Method | Predicted Properties/Insights | Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies. mdpi.com | Understanding intrinsic reactivity and spectral characteristics. |

| Molecular Docking | Binding affinity, binding mode, identification of key interactions with target proteins. ekb.eg | Hypothesizing potential biological targets and mechanisms of action. |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes. mdpi.com | Validating docking results and understanding the dynamics of biological recognition. |

| ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity. ekb.eg | Early assessment of drug-likeness and potential for further development. |

Deepening Mechanistic Understanding of Biological Interactions

The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry, recognized for its metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov The introduction of a chloro-substituent and the saturation of the pyridine (B92270) ring in this compound are expected to modulate these properties significantly.

Future research should aim to elucidate its specific mechanisms of action:

Metal Chelation: The 8-hydroxyquinoline moiety is a potent chelator of metal ions. This activity is often linked to its biological effects, such as the inhibition of metalloenzymes or disruption of microbial iron metabolism. nih.gov Studies should investigate how the electronic properties modified by the chloro group and the conformational flexibility of the tetrahydroquinoline ring affect its chelation capabilities and subsequent biological outcomes.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can help identify the key features responsible for its biological activity. researchgate.net For example, the influence of the chlorine at the C5 position is critical, as halogen substitutions are known to significantly impact the anticancer activity of related Mannich bases derived from 8-hydroxyquinoline. nih.gov

Target Identification: While the tetrahydroquinoline scaffold has been associated with numerous targets, identifying the specific proteins that interact with this particular derivative is crucial. mdpi.commdpi.comacs.org Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to uncover its direct binding partners within a cellular context. The diversity of targets for the broader fused tetrahydroquinoline scaffold suggests that careful validation is needed to avoid pan-assay interference compounds (PAINS). acs.org

Development of the Tetrahydroquinoline Scaffold as a Platform for Chemical Probes